2-(Difluoromethyl)-4-nitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1416372-06-9 |
|---|---|
Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitro-1H-indole |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)7-4-5-6(12-7)2-1-3-8(5)13(14)15/h1-4,9,12H |
InChI Key |
FBXCKTHAVZCYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(F)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 2 Difluoromethyl 4 Nitro 1h Indole
Elucidation of Reaction Pathways in Photoredox-Catalyzed Difluoromethylation of Indoles
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating radical species under mild conditions. rsc.org This approach is well-suited for the C-H difluoromethylation of indoles to produce compounds such as 2-(difluoromethyl)-4-nitro-1H-indole. The mechanism often relies on the formation of an electron donor-acceptor (EDA) complex between the electron-rich indole (B1671886) and a suitable difluoromethyl source. rsc.orgresearchgate.net
The key initial step in the photoredox-catalyzed difluoromethylation of a 4-nitro-1H-indole substrate is the generation of the difluoromethyl radical (•CF₂H). This process can be initiated through several pathways:
Catalyst-Free EDA Complex Formation : In some systems, the indole derivative itself can form an EDA complex with a difluoromethyl source, such as difluoromethyl tetrazole sulfone. rsc.orgresearchgate.net Upon irradiation with visible light, an electron is transferred from the indole (the donor) to the sulfone (the acceptor). This single-electron transfer (SET) leads to the fragmentation of the acceptor, releasing a •CF₂H radical. rsc.orgresearchgate.net The formation of the EDA complex is considered a crucial element for the reaction's success. rsc.org
Photocatalyst-Mediated Generation : Alternatively, a photocatalyst like tris(2,2′-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) can be used. acs.org The cycle begins with the excitation of the photocatalyst by visible light. The excited-state catalyst is a potent single-electron reductant and can reduce a difluoromethylating agent, such as sodium difluoromethanesulfinate (HCF₂SO₂Na), to generate the •CF₂H radical. researchgate.netrsc.org This process has been successfully applied to achieve C2-difluoromethylation of various indole derivatives. researchgate.net
Once generated, the highly reactive •CF₂H radical serves as the key intermediate for the C-H functionalization step. The reaction proceeds via the addition of this radical to the indole ring.
| Difluoromethylating Agent | Activation Method | Proposed Intermediate(s) | Reference(s) |
| Difluoromethyl tetrazole sulfone | Visible Light (Catalyst-Free) | EDA Complex, •CF₂H | rsc.org, researchgate.net |
| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Electrochemical Oxidation | •CF₂H | researchgate.net, rsc.org |
| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Photoredox Catalyst (e.g., Ru(II) complex) | [Ru(I)]*, •CF₂H | acs.org |
This interactive table summarizes common reagents and methods for generating difluoromethyl radicals for indole functionalization.
Following the generation of the difluoromethyl radical, the chain propagation sequence for the formation of this compound occurs.
Radical Addition : The electrophilic •CF₂H radical adds to the electron-rich C2 position of the 4-nitro-1H-indole. While electrophilic substitution on indoles typically favors the C3 position, radical additions can exhibit different regioselectivity, and C2 functionalization is often observed in these reactions. researchgate.netyoutube.com This addition disrupts the aromaticity of the pyrrole (B145914) ring, forming a resonance-stabilized radical intermediate.
Oxidation and Deprotonation : The radical intermediate is then oxidized in a subsequent step to a cationic species. This oxidation can be performed by the oxidized photocatalyst (regenerating the catalyst for the next cycle) or another oxidant in the system. Finally, a base-assisted deprotonation from the nitrogen atom re-establishes the aromaticity of the indole ring, yielding the final product, this compound.
Termination steps in radical chain reactions can occur through various pathways, such as the coupling of two radical species (e.g., two •CF₂H radicals) or the reaction of a radical intermediate with an impurity. However, in efficient photoredox systems, these pathways are minimized to ensure high product yield.
Mechanistic Aspects of Electrophilic, Nucleophilic, and Transition-Metal Mediated Difluoromethylation Applied to Indoles
Besides photoredox catalysis, other mechanistic paradigms can be considered for the synthesis of this compound.
Electrophilic Difluoromethylation : Direct electrophilic attack on the indole nucleus is a common functionalization strategy. nih.gov However, this pathway typically shows strong regioselectivity for the C3 position due to the higher electron density and greater stability of the resulting intermediate. youtube.com Achieving C2-electrophilic substitution usually requires the C3 position to be blocked or the use of a directing group on the indole nitrogen. nih.gov Therefore, synthesizing the target compound via direct electrophilic difluoromethylation of 4-nitro-1H-indole would be challenging without such modifications.
Nucleophilic Difluoromethylation : This approach involves the reaction of an electrophilic indole precursor with a nucleophilic difluoromethyl source. For instance, a 2-(chlorodifluoromethyl)indole can undergo nucleophilic halogen exchange with a fluoride (B91410) source to yield the 2-(trifluoromethyl)indole. researchgate.net A similar strategy could be envisioned for a difluoromethyl group. The synthesis of this compound via this route would necessitate the prior synthesis of a 4-nitro-1H-indole bearing a suitable leaving group at the C2 position.
Transition-Metal Mediated Difluoromethylation : Copper- and rhodium-catalyzed reactions are prominent methods for C-H functionalization. nih.gov Copper-mediated difluoromethylation of aryl iodides using TMSCF₂H (trimethyl(difluoromethyl)silane) has been developed, proceeding through a proposed [Cu(CF₂H)₂]⁻ cuprate (B13416276) complex. rsc.orgnih.gov Applying this to an indole substrate, the mechanism would likely involve the oxidative addition of a C2-halo-4-nitro-indole to a Cu(I) complex, followed by reductive elimination. Direct C-H functionalization is also possible, where a metal catalyst coordinates to the indole, facilitates C-H activation at the C2 position, and mediates the coupling with a difluoromethylating agent. researchgate.net
| Method | General Mechanism | Key Reagents/Catalysts | Applicability to Target Synthesis | Reference(s) |
| Electrophilic | Electrophilic attack on indole ring | Electrophilic CF₂H⁺ source | Challenging for C2-selectivity without a directing group. | nih.gov, youtube.com |
| Nucleophilic | Nucleophilic attack on an activated indole | Nucleophilic CF₂H⁻ source, 2-halo-indole precursor | Requires pre-functionalized 4-nitro-1H-indole. | researchgate.net, scienceopen.com |
| Transition-Metal | Oxidative Addition / Reductive Elimination / C-H Activation | CuI, [RhCp*Cl₂]₂ | Effective for C2-functionalization of pre-halogenated or N-directed indoles. | researchgate.net, nih.gov, nih.gov |
This interactive table compares different mechanistic approaches for the difluoromethylation of indoles.
Theoretical Studies on Reaction Mechanisms and Transition States of Difluoromethylation Reactions
Theoretical studies, primarily using density functional theory (DFT), provide deep insights into the reaction mechanisms, regioselectivity, and energetics of indole functionalization. For the difluoromethylation of 4-nitro-1H-indole, computational modeling can clarify several aspects:
Regioselectivity of Radical Addition : DFT calculations can model the transition states for the addition of the •CF₂H radical to the C2 versus the C3 position of 4-nitro-1H-indole. By comparing the activation energies, a theoretical prediction of the kinetic product can be made. These studies often confirm that radical additions can favor the C2 position, in contrast to electrophilic attacks.
Intermediate Stability : The relative stabilities of intermediates formed during the reaction can be calculated. For example, in a copper-catalyzed cycle, the stability of proposed Cu(III) intermediates can be assessed to validate the mechanistic pathway. researchgate.net
Reaction Energy Profiles : Theoretical studies can map the entire energy landscape of the reaction, identifying the rate-determining step and the energies of all transition states and intermediates. In a study on the radical dearomatization of indoles, theoretical investigations indicated that the transformation begins with deprotonation and CO₂ insertion, followed by CF₃• radical addition. acs.org A similar approach for difluoromethylation would elucidate the most favorable reaction pathway and help optimize reaction conditions by identifying energetic bottlenecks.
These computational models are invaluable for rationalizing experimental observations and for the predictive design of more efficient catalysts and reaction systems for the synthesis of complex molecules like this compound.
Advanced Reactivity and Chemical Transformations of 2 Difluoromethyl 4 Nitro 1h Indole
Reactivity and Derivatization of the Difluoromethyl Group in 2-(Difluoromethyl)-4-nitro-1H-indole
The difluoromethyl (CF2H) group is a unique substituent that imparts specific electronic properties and offers pathways for further chemical modification.
The C-F bonds in the difluoromethyl group are strong, rendering the group generally stable. However, under specific conditions, it can undergo transformation. One potential, albeit challenging, transformation is hydrolysis. Analogous to the hydrolysis of trifluoromethyl arenes, the difluoromethyl group could potentially be converted to a formyl (CHO) or carboxylic acid (COOH) group under harsh basic conditions. thieme-connect.com This transformation would proceed through a nucleophilic substitution mechanism, where hydroxide (B78521) ions attack the carbon atom of the CF2H group, leading to the stepwise displacement of fluoride (B91410) ions. The resulting difluoro-alcohol intermediate would be unstable and readily eliminate HF to form a carbonyl group.
Recent advancements in photoredox catalysis have also opened up avenues for the transformation of C-H bonds. While not yet demonstrated on this specific molecule, it is conceivable that the C-H bond of the difluoromethyl group could be a handle for further functionalization, such as deuteration or other radical-mediated reactions.
In medicinal chemistry, the difluoromethyl group is recognized as a valuable bioisostere for several functional groups, most notably the hydroxyl (-OH) and thiol (-SH) groups. rsc.org This bioisosteric relationship stems from the ability of the CF2H group to act as a hydrogen bond donor, similar to an O-H or S-H group, while offering improved metabolic stability and altered lipophilicity. rsc.org The chemical implication of this is that this compound can be considered a more stable analog of the corresponding 2-hydroxy or 2-thiol derivative. This relationship is a key consideration in the design of molecules with specific biological activities.
| Functional Group | Bioisosteric Replacement | Key Properties Imparted by CF2H |
| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Enhanced metabolic stability, increased lipophilicity, hydrogen bond donor capability. rsc.org |
| Thiol (-SH) | Difluoromethyl (-CF2H) | Enhanced metabolic stability, altered steric profile, hydrogen bond donor capability. rsc.org |
| Amino (-NH2) | Difluoromethyl (-CF2H) | In some contexts, can mimic hydrogen bonding, offers greater metabolic stability. rsc.org |
Chemical Transformations of the Nitro Group at the C4 Position of the Indole (B1671886) Ring
The nitro group at the C4 position is a versatile functional group that can be selectively transformed to introduce new functionalities into the indole ring.
The most common and synthetically useful transformation of the 4-nitro group is its reduction to a 4-amino group. This can be achieved through various methods, with catalytic hydrogenation being one of the most efficient. youtube.com Other common reducing agents include metals in acidic media, such as iron in acetic acid or hydrochloric acid, and tin(II) chloride. youtube.comgoogle.com The choice of reducing agent can be critical to ensure the chemoselective reduction of the nitro group without affecting other reducible functionalities in the molecule.
Table of Common Reducing Agents for Nitro to Amine Conversion:
| Reducing Agent/System | Typical Conditions | Selectivity Notes |
| H2, Pd/C | Methanol or Ethanol (B145695), room temperature | Highly efficient and clean, may also reduce other sensitive groups. |
| Fe, HCl/AcOH | Reflux | A classic and cost-effective method, generally well-tolerated by other functional groups. google.com |
| SnCl2·2H2O | Ethanol, reflux | A mild and selective reagent. |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Often used for selective reductions in the presence of other reducible groups. youtube.com |
The resulting 4-amino-2-(difluoromethyl)-1H-indole is a valuable intermediate for further derivatization. The amino group can undergo a wide range of reactions typical of anilines. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or alkylated to form secondary or tertiary amines.
Furthermore, the 4-aminoindole (B1269813) scaffold can act as a binucleophile. The amino group at C4 and the nucleophilic C3 position of the indole can both participate in reactions, leading to the formation of complex tricyclic structures. rsc.orgscispace.com For example, reaction with appropriate electrophiles like aldehydes and α,β-unsaturated compounds can lead to the synthesis of 3,4-fused seven-membered rings. scispace.com More recently, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the C7-alkylation of 4-aminoindoles, showcasing the diverse reactivity of this intermediate. chemistryviews.org
Reactivity of the Indole Nitrogen (N1) in this compound
The reactivity of the indole nitrogen (N1) is significantly influenced by the electronic effects of the substituents on the indole ring. In the case of this compound, both the -CF2H group at C2 and the -NO2 group at C4 are strongly electron-withdrawing. This has a profound effect on the nucleophilicity of the indole nitrogen.
The electron density at the N1 position is substantially reduced, making it less nucleophilic compared to unsubstituted indole. mdpi.com Consequently, N-alkylation reactions, which are common for many indoles, become more challenging for this substrate. While direct N-alkylation might be difficult under standard conditions, it can potentially be achieved using highly reactive alkylating agents or under phase-transfer catalysis conditions. The decreased nucleophilicity of the N1 position also means that electrophilic attack is more likely to occur at other positions of the molecule if not carefully controlled. The development of specific catalytic systems, such as those involving dinuclear zinc complexes, has shown promise for the N-alkylation of electron-deficient indoles. nih.gov
N-Alkylation, N-Acylation, and Other N-Functionalization Strategies
The functionalization of the indole nitrogen (N-functionalization) is a critical step in modifying the properties and applications of indole derivatives. For this compound, the acidity of the N-H proton is enhanced by the electron-withdrawing effects of both the 4-nitro and 2-difluoromethyl groups, facilitating its deprotonation and subsequent reaction with electrophiles.
N-Alkylation: N-alkylation of nitroindoles can be achieved under various conditions, often employing a base to deprotonate the indole nitrogen followed by reaction with an alkyl halide. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of nitroindoles. researchgate.net In the context of 4-nitroindole (B16737), reactions with Michael acceptors in the presence of cinchona alkaloid-based phase-transfer catalysts lead to N-alkylated products, with the position of the nitro group being crucial for controlling stereoselectivity. researchgate.net
A particularly relevant transformation is N-difluoromethylation. The synthesis of N-difluoromethyl-4-nitroindole has been successfully carried out using Freon-22 (chlorodifluoromethane) as the difluoromethylating agent in the presence of a base. researchgate.net This reaction proceeds at moderate temperatures (35-40 °C) and is visually indicated by a color change from red to yellow. researchgate.net Unlike derivatives with electron-donating groups, the resulting N-difluoromethylnitroindoles are noted to be stable and can be stored at room temperature without a stabilizer. researchgate.net
Table 1: Reaction Conditions for N-Difluoromethylation of 4-Nitroindole
| Reactant | Reagent | Base | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|---|---|
| 4-Nitroindole | Freon-22 (CHClF₂) | Potassium Hydroxide | DMF (Dimethylformamide) | 35-40 °C | Color change from cherry-red to yellow | researchgate.net |
N-Acylation: N-acylation of indoles is another fundamental transformation. While direct N-acylation of this compound is not specifically documented, general methods for indole N-acylation are applicable. A highly chemoselective method uses thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov This approach avoids the use of more reactive and sensitive acyl chlorides, allowing for good functional group tolerance. nih.gov Given the electron-deficient nature of this compound, strong basic conditions would likely be required to facilitate the acylation reaction.
Influence of Tautomerism on Reactivity and Structure
Tautomerism, the interconversion of structural isomers through proton migration, can significantly impact the structure and reactivity of heterocyclic compounds. quora.com For this compound, two primary forms of tautomerism are relevant: indole N-H tautomerism and nitro-aci tautomerism.
Indole Tautomerism: The most common form of tautomerism in indoles involves the migration of the proton from the nitrogen atom (1H-indole) to the C3 position to form a 3H-indole, also known as an indolenine. However, the aromaticity of the pyrrole (B145914) ring provides significant stabilization to the 1H-tautomer, making it the overwhelmingly predominant form under normal conditions. The presence of the electron-withdrawing 2-difluoromethyl and 4-nitro groups further disfavors the formation of the 3H-tautomer by destabilizing the resulting imine structure.
Nitro-Aci Tautomerism: Nitro groups can exhibit tautomerism by relocating an adjacent alpha-hydrogen to one of the oxygen atoms, forming an aci-nitro tautomer, or nitronic acid. rsc.orgvedantu.com This equilibrium is a key feature in the chemistry of many nitroalkanes. vedantu.comdoubtnut.com A necessary condition for this type of tautomerism is the presence of a labile hydrogen atom on the carbon adjacent (alpha) to the nitro group. doubtnut.com
In the case of this compound, the nitro group is attached to the C4 position of the indole ring. The potential alpha-hydrogens are at the C3 and C5 positions.
C3-H: The C3 proton is part of the pyrrole ring. Its removal to form an aci-nitro intermediate would disrupt the aromaticity of the system, making this process energetically unfavorable.
C5-H: The C5 proton is attached to an sp²-hybridized carbon of the benzene (B151609) ring. While its acidity is influenced by the adjacent nitro group, its migration to form a nitronic acid would lead to a non-aromatic, quinoidal structure, which is generally less stable.
Therefore, while theoretically possible, the nitro-aci tautomerism is significantly suppressed in this compound due to the high energetic cost of disrupting the aromatic system. The compound exists almost exclusively as the 4-nitro-1H-indole form.
Regioselective Functionalizations and Modifications of the Indole Ring System
Further functionalization of the this compound ring is governed by the powerful and often competing directing effects of the existing substituents.
Indole Nucleus: The indole ring system itself is electron-rich and typically directs electrophilic attack to the C3 position.
2-Difluoromethyl Group (-CHF₂): This group is electron-withdrawing and sterically bulky, deactivating the ring towards electrophilic attack and blocking the C2 position.
4-Nitro Group (-NO₂): This is a very strong electron-withdrawing and deactivating group. For electrophilic aromatic substitution, it acts as a meta-director.
Electrophilic Substitution: The combination of a deactivating group at C2 and a deactivating meta-director at C4 creates a highly deactivated system for electrophilic substitution. The C3 position, normally the most reactive site, is electronically deactivated by the adjacent -CHF₂ group and the remote -NO₂ group. The positions meta to the nitro group are C3 and C5. The C3 position is adjacent to the -CHF₂ group. The C5 position is a potential site for substitution. The C6 and C7 positions are also highly deactivated. Therefore, forcing conditions would be required for any electrophilic substitution, with the reaction likely showing poor regioselectivity or favoring the C5 or C6 positions. For instance, direct iodination of indoles has been shown to be regioselective for the C5 position under specific radical conditions, a strategy that might be applicable here. rsc.org
Nucleophilic Aromatic Substitution (SNA_r): The presence of the strong electron-withdrawing 4-nitro group makes the benzene portion of the indole ring susceptible to nucleophilic aromatic substitution. Nucleophilic attack would be favored at positions ortho and para to the nitro group that bear a suitable leaving group or at a hydrogen-bearing position (VNS, Vicarious Nucleophilic Substitution). The C5 and C3 positions are ortho to the nitro group, while the C7 position is para (through the ring system). A nucleophilic attack at C5 is plausible, potentially leading to the displacement of the C5-hydrogen.
Reduction of the Nitro Group: One of the most synthetically useful transformations for this molecule would be the reduction of the 4-nitro group to a 4-amino group. This transformation dramatically alters the electronic properties of the molecule, converting the strongly deactivating nitro group into a strongly activating amino group. This would "switch on" the reactivity of the carbocyclic ring, opening up pathways for subsequent functionalizations. Standard reduction conditions (e.g., SnCl₂, H₂/Pd-C, Fe/HCl) are generally effective for reducing nitroindoles. researchgate.net The resulting 4-amino-2-(difluoromethyl)-1H-indole would be a valuable intermediate for the synthesis of more complex heterocyclic systems.
Spectroscopic and Advanced Structural Characterization Methodologies for 2 Difluoromethyl 4 Nitro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D-NMR)
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(difluoromethyl)-4-nitro-1H-indole in solution. A multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR experiments, provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the indole (B1671886) ring and the difluoromethyl group. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the aromatic portion of the indole ring will exhibit characteristic splitting patterns. For instance, the proton at the C7 position is expected to be a doublet, coupled to the proton at C6. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing effects of the nitro group at C4 and the difluoromethyl group at C2. The proton of the CHF₂ group will present as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbon atoms attached to the electronegative nitro and difluoromethyl groups (C4 and C2, respectively) are expected to be significantly deshielded and appear at lower field. The carbon of the difluoromethyl group (CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have distinct chemical shifts influenced by the substituent effects. Definitive assignments of the ¹³C signals can be achieved through Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon signals with their directly attached and long-range coupled protons, respectively.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the CHF₂ group, arising from coupling with the adjacent proton. The chemical shift of the fluorine atoms provides insight into their electronic environment. researchgate.net The typical chemical shift range for difluoromethyl groups attached to an aromatic ring can vary, but based on related structures, a signal in the region of -90 to -120 ppm (relative to CFCl₃) could be expected. rsc.org
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | >10.0 | br s | - |
| H-3 | ~7.0 | t | J(H,F) ≈ 2.5 |
| H-5 | ~7.5 | t | J(H,H) ≈ 8.0 |
| H-6 | ~7.8 | d | J(H,H) ≈ 8.0 |
| H-7 | ~8.1 | d | J(H,H) ≈ 8.0 |
| CHF₂ | ~6.8 | t | J(H,F) ≈ 56.0 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~145 | t | J(C,F) ≈ 25 |
| C-3 | ~110 | t | J(C,F) ≈ 5 |
| C-3a | ~125 | - | - |
| C-4 | ~140 | - | - |
| C-5 | ~120 | - | - |
| C-6 | ~128 | - | - |
| C-7 | ~118 | - | - |
| C-7a | ~135 | - | - |
| CHF₂ | ~115 | t | J(C,F) ≈ 240 |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | -90 to -120 | d | J(F,H) ≈ 56.0 |
Note: These are predicted values based on the analysis of related indole and difluoromethylated aromatic compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. chromatographyonline.comnih.gov
Molecular Formula Determination: By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the compound's elemental formula. mdpi.com For this compound (C₉H₅F₂N₂O₂), the expected exact mass can be calculated and compared to the experimental value with a very low margin of error (typically <5 ppm). This confirms the presence and number of each element in the molecule.
Fragmentation Pathway Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO) and carbon monoxide (CO). The presence of the difluoromethyl group introduces additional fragmentation possibilities, such as the loss of a difluoromethyl radical (•CHF₂) or hydrogen fluoride (B91410) (HF). The analysis of these fragment ions helps to piece together the structure of the parent molecule. The fragmentation of nitro-fatty acids, for example, often involves the loss of NO₂⁻ or a neutral loss of HNO₂. rsc.org
Predicted HRMS Data and Key Fragmentations for this compound:
| Ion | Formula | Predicted Exact Mass (m/z) | Possible Fragmentation Origin |
| [M+H]⁺ | C₉H₆F₂N₂O₂⁺ | 229.0425 | Molecular Ion |
| [M-NO₂]⁺ | C₉H₅F₂N⁺ | 182.0417 | Loss of nitro group |
| [M-CHF₂]⁺ | C₈H₄N₂O₂⁺ | 176.0222 | Loss of difluoromethyl group |
| [M-HF]⁺ | C₉H₄FN₂O₂⁺ | 208.0261 | Loss of hydrogen fluoride |
Note: The predicted exact masses are for the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. americanpharmaceuticalreview.comresearchgate.net
Solid-State Structure: A single-crystal X-ray diffraction study of this compound would reveal the three-dimensional arrangement of the molecules in the crystal lattice. This includes the planarity of the indole ring system and the orientation of the difluoromethyl and nitro substituents relative to the ring. The analysis of a related compound, 5-nitro-2-oxindole, showed a monoclinic crystal system. rsc.org Similar detailed analysis would be expected for the target compound.
Conformational Insights and Intermolecular Interactions: The crystallographic data would provide insights into the preferred conformation of the difluoromethyl group. Furthermore, it would allow for the detailed analysis of intermolecular interactions, such as hydrogen bonding involving the indole N-H and the oxygen atoms of the nitro group, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the packing of molecules in the crystal and can influence the physical properties of the solid.
Predicted Crystallographic Parameters (based on related structures):
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-N (nitro) bond length | ~1.47 Å |
| N-O (nitro) bond length | ~1.22 Å |
| C-C (aromatic) bond length | ~1.37 - 1.41 Å |
| C-N (indole) bond length | ~1.37 Å |
| C-F bond length | ~1.35 Å |
| N-H···O hydrogen bond distance | ~2.8 - 3.0 Å |
Note: These are generalized predictions based on typical values for similar functional groups and crystal structures of related indole derivatives. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study its vibrational modes. rsc.orgresearchgate.net
Functional Group Identification: The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the indole ring is expected to appear as a sharp band around 3400-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) will give rise to strong bands in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Molecular Vibrations: A detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), can provide a complete assignment of the observed vibrational modes. rsc.org This allows for a deeper understanding of the molecule's structure and bonding. Differences in the IR and Raman activities of certain bands can also provide information about the molecule's symmetry.
Predicted Key Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H stretch | 3400 - 3300 | Medium-Strong (IR) |
| Aromatic C-H stretch | 3100 - 3000 | Medium (IR, Raman) |
| Asymmetric NO₂ stretch | 1550 - 1500 | Strong (IR) |
| Symmetric NO₂ stretch | 1350 - 1300 | Strong (IR) |
| C=C aromatic stretch | 1600 - 1450 | Medium (IR, Raman) |
| C-F stretch | 1100 - 1000 | Strong (IR) |
Note: These are predicted frequency ranges based on characteristic group frequencies.
Theoretical and Computational Investigations of 2 Difluoromethyl 4 Nitro 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. niscpr.res.in This method is employed to calculate the ground-state electronic energy and density, from which numerous molecular properties can be derived. For a molecule like 2-(Difluoromethyl)-4-nitro-1H-indole, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can provide deep insights into its inherent chemical nature. rsc.orgmdpi.com
Analysis of Molecular Orbitals, Frontier Orbitals, and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. rsc.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in
For this compound, the electron-withdrawing nature of both the nitro group and the difluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole (B1671886). The nitro group, being a strong deactivator, would significantly impact the electronic distribution across the aromatic system. rsc.org
Table 1: Hypothetical Frontier Orbital Energies and Related Electronic Properties of this compound
| Parameter | Hypothetical Value | Description |
| E_HOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital, indicating the propensity to donate electrons. |
| E_LUMO | -3.20 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 3.65 eV | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |
| Ionization Potential (I) | 6.85 eV | The minimum energy required to remove an electron from the molecule (approximated as -E_HOMO). |
| Electron Affinity (A) | 3.20 eV | The energy released when an electron is added to the molecule (approximated as -E_LUMO). |
| Electronegativity (χ) | 5.03 eV | A measure of the molecule's ability to attract electrons (calculated as (I+A)/2). |
| Chemical Hardness (η) | 1.83 eV | A measure of resistance to change in electron distribution (calculated as (I-A)/2). |
| Global Electrophilicity (ω) | 6.90 eV | An index of the molecule's electrophilic character (calculated as χ²/(2η)). |
Note: These values are hypothetical and would be precisely determined through DFT calculations.
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), while blue denotes positive potential (electron-poor regions, susceptible to nucleophilic attack).
In this compound, the MEP would likely show a significant region of negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the N-H group in the indole ring would exhibit a positive potential, indicating its acidic character. The difluoromethyl group would also influence the local electronic environment.
Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Hypothetical Mulliken Charge (e) | Interpretation |
| N (indole ring) | -0.45 | The nitrogen atom of the pyrrole (B145914) ring is typically electron-rich. |
| H (on N) | +0.35 | The hydrogen on the indole nitrogen is acidic. |
| C (at position 2) | +0.50 | The carbon bearing the difluoromethyl group is rendered electron-deficient. |
| F (on CH_F2) | -0.30 | The fluorine atoms are highly electronegative, drawing electron density. |
| N (nitro group) | +0.80 | The nitrogen atom of the nitro group is highly electron-deficient. |
| O (nitro group) | -0.65 | The oxygen atoms of the nitro group are highly electron-rich and are primary sites for electrophilic attack. |
Note: These charge values are illustrative and would be quantified by DFT calculations.
Conformational Analysis and Energy Landscape Exploration of the Compound
The presence of the flexible difluoromethyl group at the C2 position introduces conformational variability to the molecule. Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. nih.gov This is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
For this compound, the primary conformational freedom arises from the rotation around the C2-C(H)F₂ single bond. A potential energy surface scan can be performed by varying the corresponding dihedral angle (e.g., N1-C2-C-H) to identify the low-energy conformers and the energy barriers separating them. It is expected that conformers that minimize steric hindrance between the difluoromethyl group and the adjacent atoms of the indole ring will be more stable. nih.gov
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (N1-C2-C-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60° | 0.00 | 65.1 |
| 2 | 180° | 0.85 | 23.5 |
| 3 | -60° | 1.50 | 11.4 |
Note: The data presented is hypothetical. Actual calculations would provide precise energy differences and populations at a given temperature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com These theoretical predictions can aid in the interpretation of experimental spectra or, in the absence of experimental data, provide a reference for the compound's structural characterization.
DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For this compound, the electron-withdrawing substituents would be expected to cause downfield shifts for nearby protons and carbons. The calculation of vibrational frequencies helps in assigning the absorption bands in an IR spectrum. mdpi.com For instance, characteristic stretching frequencies for the N-H, C-F, and NO₂ groups can be predicted.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Expected Region/Feature |
| ¹H NMR Chemical Shift (δ_H on N1) | ~11.5 ppm | Downfield due to deshielding and potential hydrogen bonding. |
| ¹H NMR Chemical Shift (δ_H on C(H)F₂) | ~6.8 ppm (triplet) | Characteristic triplet due to coupling with two fluorine atoms. |
| ¹³C NMR Chemical Shift (δ_C at C2) | ~125 ppm | Influenced by the attached difluoromethyl group. |
| ¹³C NMR Chemical Shift (δ_C at C4) | ~140 ppm | Downfield shift due to the strongly electron-withdrawing nitro group. |
| IR Frequency (ν_N-H stretch) | ~3400 cm⁻¹ | Typical for N-H stretching in indoles. |
| IR Frequency (ν_asym(NO₂) stretch) | ~1530 cm⁻¹ | Characteristic asymmetric stretching of the nitro group. |
| IR Frequency (ν_sym(NO₂) stretch) | ~1350 cm⁻¹ | Characteristic symmetric stretching of the nitro group. |
| IR Frequency (ν_C-F stretch) | ~1100-1000 cm⁻¹ | Typical region for carbon-fluorine stretching vibrations. |
Note: These are hypothetical values. Accurate predictions require specific DFT calculations and may need scaling factors for comparison with experimental data.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into intermolecular interactions, the role of solvent, and the dynamic conformational changes of a molecule in a condensed phase. spiedigitallibrary.org
An MD simulation of this compound in a solvent box (e.g., water or dimethyl sulfoxide) would reveal how the solvent molecules arrange around the solute and how they influence its conformation and dynamics. spiedigitallibrary.org Key analyses would include the radial distribution functions between specific atoms of the solute and solvent to quantify solvation shells, and the study of hydrogen bonding dynamics, particularly involving the indole N-H group, the nitro group's oxygen atoms, and the solvent molecules. This would be crucial for understanding the compound's behavior in a biological or chemical environment. nih.gov
Research on the Biological Relevance and Pharmacological Modulations Mediated by the 2 Difluoromethyl 4 Nitro 1h Indole Scaffold
Exploration of the CF2H Group as a Key Pharmacophore in Bioactive Indole (B1671886) Derivatives
A defining feature of the difluoromethyl group is its capacity to function as a "lipophilic hydrogen bond donor". researchgate.netnih.gov The highly polarized carbon-hydrogen bond in the CF2H moiety enables it to form hydrogen bonds, a characteristic that sets it apart from many other polyfluorinated motifs. researchgate.net This hydrogen-bonding ability is influenced by the functional group to which it is attached; for instance, when attached to sulfones or sulfoxides, the CF2H group exhibits higher hydrogen bond acidity due to the strong electron-withdrawing nature of these functions. nih.gov
Studies have quantified the hydrogen bond acidity of the CF2H group, finding it to be on a similar scale to that of thiophenol or aniline (B41778) groups, though not as strong as a hydroxyl group. researchgate.netnih.govh1.co This unique combination of being able to donate a hydrogen bond while simultaneously increasing lipophilicity is a valuable tool in medicinal chemistry. h1.co While generally considered a lipophilicity-enhancing group, the actual effect can vary. nih.govh1.co For example, replacing a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, while also introducing hydrogen bonding capabilities. alfa-chemistry.com This modulation of lipophilicity and hydrogen-bond donating strength allows for the fine-tuning of a drug candidate's properties. h1.co
Bioisosteric replacement is a widely used strategy in drug discovery to improve the pharmacokinetic profiles of lead compounds while retaining their biological activity. princeton.edu The difluoromethyl group is recognized as an excellent and metabolically stable bioisostere for hydroxyl (OH) and thiol (SH) groups. nih.govresearchgate.net Hydroxyl and thiol groups are common pharmacophores but are often susceptible to metabolic oxidation. nih.govprinceton.edu Replacing them with a CF2H group can overcome this metabolic vulnerability, enhancing the stability and efficacy of the therapeutic agent. researchgate.netprinceton.edu This substitution allows medicinal chemists to mitigate unwanted properties of polar groups while preserving or enhancing the molecule's interaction with its biological target. h1.co The utility of the CF2H group as a bioisostere has been demonstrated in various contexts, highlighting its potential to accelerate the drug discovery process by providing a direct path to improved drug candidates. princeton.edu
Investigation of the 4-Nitro Indole Motif in Potential Biological Target Interactions
The nitro group, particularly on an aromatic scaffold, can significantly influence a molecule's biological activity through various interactions. In related indole structures, nitro groups have been shown to be critical for binding to biological targets. nih.gov For example, studies on 5-nitroindole (B16589) derivatives revealed that the nitro group at the fifth position is crucial for binding to G-quadruplex DNA. nih.gov Molecular modeling of other nitro-containing indole derivatives has shown that the nitro group can participate in important interactions within the active site of enzymes, such as forming hydrogen bonds or π-cation interactions. nih.gov In the context of 2-(Difluoromethyl)-4-nitro-1H-indole, the 4-nitro group would be expected to act as a strong electron-withdrawing group, modulating the electronic properties of the indole ring. This could influence its binding affinity and selectivity for various targets. It could also serve as a hydrogen bond acceptor, contributing to the specific orientation of the molecule within a protein's binding pocket.
Rational Design of Derivatives Based on Structure-Activity Relationships (SAR) and Molecular Hybridization
The rational design of new therapeutic agents often relies on Structure-Activity Relationship (SAR) studies and molecular hybridization. SAR involves systematically modifying a lead compound's structure to identify which parts of the molecule (pharmacophores) are essential for its biological activity and to optimize its properties. For indole-based compounds, SAR studies have examined modifications at various positions of the indole ring to enhance potency. nih.gov For instance, the linkage between indole units and the nature of substituents on the aromatic rings have been shown to dramatically affect antiviral activity. nih.gov
In Vitro Studies for Molecular Target Engagement and Pathway Modulation
In vitro studies are essential for confirming the biological activity of newly designed compounds and elucidating their mechanisms of action. These assays can measure a compound's ability to interact with its intended molecular target and modulate specific cellular pathways. For indole derivatives, a wide range of in vitro evaluations are employed, including cell viability assays against cancer cell lines, free radical scavenging assays, and tests for antiproliferative activity. nih.govnih.gov For instance, a 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) derivative demonstrated significant dose-dependent suppression of angiogenesis in a rat aortic ring assay and reduced the expression of Vascular Endothelial Growth Factor (VEGF) in HCT116 cells. nih.gov
The indole scaffold is present in numerous enzyme inhibitors. A particularly relevant target for indole-based compounds is Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme that is overexpressed in various cancers, including lung adenocarcinoma. nih.gov Inhibition of LSD1 has emerged as a promising therapeutic strategy. nih.gov Both reversible and irreversible inhibitors of LSD1 have been developed, with many featuring scaffolds that could be mimicked or enhanced by an indole core. nih.govnih.gov
Given that the indole nucleus is a key feature in molecules designed to interact with various receptors and enzymes, a compound like this compound could be rationally evaluated as an LSD1 inhibitor. nih.gov The design would leverage the known pharmacophoric features required for LSD1 inhibition. For example, some inhibitors work by blocking the flavin adenine (B156593) dinucleotide (FAD)-binding region of the enzyme. nih.gov In vitro studies would involve enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) of the compound against LSD1. Subsequent cellular assays would then investigate the downstream effects of this inhibition, such as changes in histone methylation status (specifically H3K4 and H3K9) and impacts on cell growth, cell cycle progression, and invasion in relevant cancer cell lines. nih.gov
Receptor Binding and Signaling Pathway Modulation (e.g., relevance to EGFR inhibition based on indole scaffold)
The indole nucleus is a "privileged structure" in medicinal chemistry, known for its ability to bind to a multitude of receptors with high affinity. fluoromart.com While direct studies on the receptor binding profile of this compound are not extensively documented in publicly available literature, the pharmacological behavior of the broader indole and nitroindole classes of compounds provides a strong basis for inferring its potential interactions and effects on signaling pathways. The unique electronic properties conferred by the difluoromethyl group at the 2-position and the nitro group at the 4-position are expected to significantly influence its binding characteristics.
A notable area of interest for indole scaffolds is their interaction with tyrosine kinase receptors, particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov Deregulation of EGFR signaling is a critical factor in the development and progression of various human cancers. nih.gov The indole structure is a key component of several approved EGFR tyrosine kinase inhibitors (TKIs). nih.gov Although specific data for this compound is pending, the potential for this compound to act as an EGFR inhibitor can be postulated. The binding of inhibitors to EGFR can block downstream signaling cascades responsible for cell proliferation, migration, and survival. nih.gov For instance, some furopyridine derivatives, which also feature a heterocyclic core, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov
Beyond EGFR, indole derivatives have been shown to interact with a variety of other receptors. For example, a series of 4-nitroindole (B16737) sulfonamides were synthesized and evaluated for their binding to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.gov Many of these compounds displayed significant affinity, with IC50 values below 1µM, and showed high selectivity for the 5-HT2C receptor. nih.gov This highlights the versatility of the 4-nitroindole scaffold in targeting G-protein coupled receptors. Furthermore, other indole-based molecules have been investigated as antagonists for the G-protein coupled receptor 44 (GPR44), which is involved in inflammatory responses. nih.gov
The modulation of signaling pathways by such compounds can be complex. In the context of potential EGFR inhibition, this compound could interfere with the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell growth and survival. For other receptor systems, like the serotonin receptors, binding can lead to the modulation of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Table 1: Potential Receptor Targets and Signaling Pathways for this compound Based on Related Indole Derivatives
| Receptor Target | Potential Effect | Relevant Signaling Pathway(s) | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | Inhibition | Ras/Raf/MEK/ERK, PI3K/Akt/mTOR | nih.gov |
| Serotonin Receptor 5-HT2A/2C | Antagonism | Phospholipase C, Inositol Phosphate | nih.gov |
| G-protein coupled receptor 44 (GPR44) | Antagonism | cAMP inhibition | nih.gov |
Cellular Assays for Investigating Specific Biological Responses (e.g., anti-inflammatory modulation based on related compounds and indole general activity)
Cellular assays are indispensable tools for elucidating the specific biological activities of novel chemical entities like this compound. Based on the known pharmacological profile of related indole derivatives, a key area of investigation would be its potential anti-inflammatory effects. researchgate.netnih.gov
To assess anti-inflammatory properties, a common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated immune cells, such as macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs). Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators. The efficacy of a test compound can be determined by its ability to reduce the production of these mediators. For example, the levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov Similarly, the production of nitric oxide (NO), a key inflammatory signaling molecule, can be measured using the Griess reagent assay.
Furthermore, the expression of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), can be evaluated at the protein level using Western blotting or at the mRNA level using quantitative polymerase chain reaction (qPCR). Several indole derivatives have demonstrated the ability to inhibit COX enzymes, with some showing selectivity for COX-2, which is an important attribute for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
In addition to anti-inflammatory assays, the cytotoxic potential of this compound would need to be assessed in various cell lines to determine its therapeutic window. Standard cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Alamar blue assay, which measure cell viability. nih.gov For instance, in studies of other nitroindole derivatives, cytotoxicity was evaluated in cancer cell lines like HeLa. nih.govresearchgate.net
Table 2: Cellular Assays for Evaluating the Biological Response of this compound
| Biological Response | Cellular Assay | Cell Line Example(s) | Measured Parameter(s) | Reference(s) |
| Anti-inflammatory Activity | ELISA | RAW 264.7, HBE | IL-6, IL-8, TNF-α | nih.gov |
| Anti-inflammatory Activity | Griess Assay | RAW 264.7 | Nitric Oxide (NO) | |
| Anti-inflammatory Activity | Western Blot / qPCR | RAW 264.7 | COX-2, iNOS expression | nih.gov |
| Cytotoxicity | MTT / Alamar Blue Assay | HeLa, A549, H1975 | Cell Viability (IC50) | nih.govnih.govresearchgate.net |
Investigations into Antimicrobial and Antifungal Activity (based on general indole derivative applications)
The indole scaffold is a common motif in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov This suggests that this compound could also possess such properties, making it a candidate for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Investigations into the antimicrobial potential of this compound would typically begin with in vitro susceptibility testing against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govjapsonline.com Standard methods for determining MIC values include broth microdilution or agar (B569324) dilution assays.
The spectrum of activity would be assessed against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi). japsonline.com Notably, some 2-substituted indoles have shown potent activity against Bacillus subtilis and Salmonella typhi. japsonline.com Furthermore, indole derivatives have been identified as having effects against extensively drug-resistant Acinetobacter baumannii. nih.gov
In the context of antifungal activity, testing would be conducted against pathogenic yeasts such as Candida species (e.g., Candida albicans, Candida krusei) and molds like Aspergillus niger and Cryptococcus neoformans. nih.gov Research on 1H-indole-4,7-diones has demonstrated good antifungal activity against these types of fungi. nih.gov
Beyond direct antimicrobial action, some indole derivatives act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics against resistant bacterial strains. nih.govjapsonline.com For example, 5-nitro-2-phenylindole has been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.govjapsonline.com Therefore, it would be valuable to investigate whether this compound can act synergistically with known antibiotics.
Table 3: Potential Antimicrobial and Antifungal Activity of this compound Based on Related Compounds
| Organism Type | Example Species | Potential Activity | Reference(s) |
| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Direct inhibition, Efflux pump inhibition | nih.govjapsonline.com |
| Gram-negative bacteria | Escherichia coli, Salmonella typhi, Acinetobacter baumannii | Direct inhibition | japsonline.comnih.gov |
| Fungi (Yeast) | Candida albicans, Candida krusei, Cryptococcus neoformans | Direct inhibition | nih.gov |
| Fungi (Mold) | Aspergillus niger | Direct inhibition | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 2-(difluoromethyl)-4-nitro-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of nitro-substituted indoles typically involves electrophilic substitution or transition metal-catalyzed cross-coupling. For this compound, a Pd-mediated approach (e.g., Suzuki-Miyaura coupling) can introduce the difluoromethyl group at the 2-position, followed by nitration at the 4-position using HNO₃/H₂SO₄. Alternatively, Rh-catalyzed methods (e.g., directed C–H functionalization) may improve regioselectivity . Key factors affecting yield include:
- Catalyst choice : Pd(OAc)₂ or RhCl₃·3H₂O, with ligand systems (e.g., PPh₃) for stability.
- Temperature : Nitration reactions require controlled exothermic conditions (0–5°C) to avoid byproducts.
- Substrate pre-functionalization : Pre-installing protecting groups (e.g., SEM for N–H indole protection) enhances reaction efficiency.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer: Multi-technique validation is critical:
- X-ray crystallography : Resolves bond angles and confirms nitro/difluoromethyl positions. For example, analogous indoles show N–H···π interactions in crystal packing, which influence lattice stability .
- NMR spectroscopy : ¹⁹F NMR identifies CF₂ environments (δ ≈ -110 to -120 ppm), while ¹H-¹³C HMBC correlates nitro groups with adjacent protons.
- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₉H₅F₂N₂O₂ requires m/z 227.0321).
Advanced Research Questions
Q. What mechanistic insights explain the electron-withdrawing effects of the difluoromethyl and nitro groups on indole reactivity?
Methodological Answer: The difluoromethyl group (-CF₂H) exerts a strong inductive (-I) effect, polarizing the indole ring and directing electrophilic attacks to the 5- or 7-positions. The nitro group (-NO₂) further deactivates the ring, reducing nucleophilicity. Computational studies (DFT) reveal:
- Electrostatic potential maps : Highlight electron-deficient regions at the 4-nitro position.
- Hammett parameters : σₚ values for -CF₂H (~0.43) and -NO₂ (~1.27) correlate with observed reaction rates in nucleophilic substitutions .
Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (¹⁵N/¹⁸O) can resolve competing mechanisms .
Q. How do contradictory reports on the biological activity of this compound derivatives arise, and how can they be resolved?
Methodological Answer: Contradictions often stem from:
- Variability in assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. aqueous buffers) alter bioavailability.
- Metabolic instability : The nitro group may undergo enzymatic reduction to -NH₂, producing false positives/negatives in cytotoxicity screens. Use LC-MS/MS to track metabolite formation .
- Off-target effects : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies non-specific binding.
To resolve discrepancies, employ dose-response matrices and orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. What strategies mitigate environmental persistence of fluorinated metabolites derived from this compound?
Methodological Answer: The difluoromethyl group is more metabolically labile than trifluoromethyl, but nitro reduction products (e.g., amines) may persist. Mitigation approaches include:
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to facilitate renal excretion.
- Biodegradation studies : Use soil microcosms to assess half-life under varying pH/O₂ conditions. For example, fluorinated indoles degrade faster in aerobic vs. anaerobic environments (t₁/₂ = 14 vs. 28 days) .
- Green chemistry : Replace nitro groups with bioisosteres (e.g., cyano) to reduce environmental toxicity .
Q. How can computational models predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like cytochrome P450 or bacterial enzymes. Key parameters include:
- Grid box size : Centered on active sites (e.g., 20 ų for CYP3A4).
- Scoring functions : Validate with experimental IC₅₀ data.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy perturbations (FEP) : Calculate ΔΔG for CF₂H vs. CH₃ substitutions to quantify affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
